![molecular formula C11H15NO3 B3101954 3-[(4-Methoxy-phenyl)-methyl-amino]-propionic acid CAS No. 14056-08-7](/img/structure/B3101954.png)
3-[(4-Methoxy-phenyl)-methyl-amino]-propionic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of 2-aminomethyl-3- (4-methoxy-phenyl)-propionic acid has been described in a study . The synthesis involved the incorporation of a single β-amino acid moiety in a highly amyloidogenic peptide sequence .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the 2-aminomethyl-3- (4-methoxy-phenyl)-propionic acid containing analogue peptide exhibits a polydisperse microsphere morphology . From X-ray crystallography, it was found that this peptide adopts a nine-membered hydrogen bonded δ-turn-like structure in the solid state and self-associates to form a loop-like supramolecular structure through multiple intermolecular hydrogen bonds .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, Phenylacetic acid, a related compound, undergoes ketonic decarboxylation to form ketones . It can also be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .Scientific Research Applications
Functional Neural Tumors Study
In a study focusing on functional neural tumors, derivatives similar to "3-[(4-Methoxy-phenyl)-methyl-amino]-propionic acid" were investigated for their metabolic profiles in urine from patients with these tumors. These derivatives were used as metabolite markers to provide insights into the diagnosis and understanding of such conditions (Gjessing, 1963).
Metal-Organic Frameworks (MOFs) Construction
A study utilized derivatives of phenylalanine and tyrosine, which are structurally related to "this compound", to construct novel metal-organic frameworks (MOFs). These MOFs have potential applications in various fields, including catalysis, gas storage, and separation technologies (Xie et al., 2007).
Synthesis and Crystal Structure Analysis
Another research focused on the synthesis and crystal structure analysis of a compound structurally related to "this compound". This work contributes to the field of organic chemistry by providing insights into the molecular structures of such compounds and their potential applications in synthesis and drug design (Li et al., 2009).
AMPA Receptor Agonist Activity
Research into AMPA receptor agonists has explored derivatives of "this compound". These studies aim to understand the structural determinants for agonist activity, which could lead to the development of new therapeutic agents for neurological disorders (Bang-Andersen et al., 2000).
Phenolic Metabolism in Foods
A comprehensive review on the metabolism of phenolic compounds in coffee and plant-based foods highlighted the role of derivatives similar to "this compound". This research is crucial for understanding the dietary effects of phenolics and their potential health benefits (Clifford et al., 2022).
properties
IUPAC Name |
3-(4-methoxy-N-methylanilino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(8-7-11(13)14)9-3-5-10(15-2)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGRVMLHHRFSLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



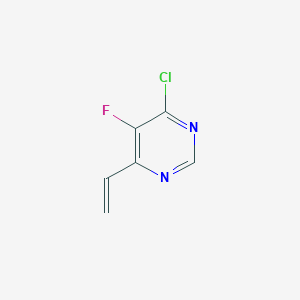
acetate](/img/structure/B3101880.png)
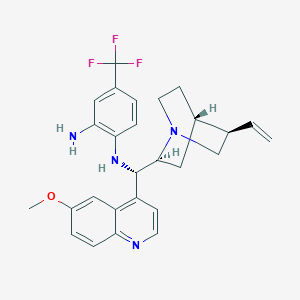
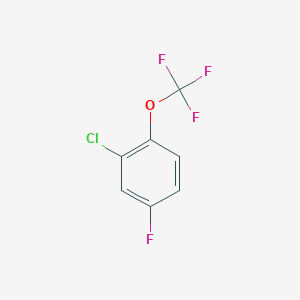
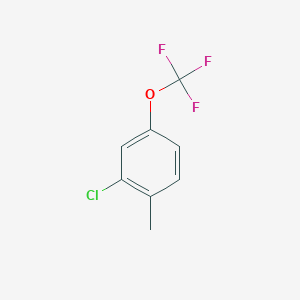

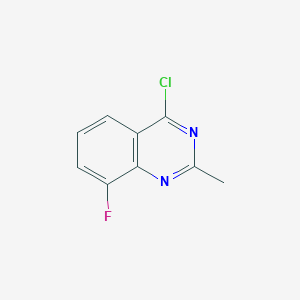
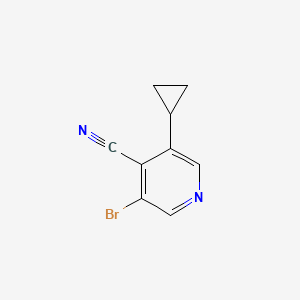
![(3aR,5R,6S,6aS)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B3101940.png)
![Vanadium, oxo[2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphinato(2-)]-](/img/structure/B3101949.png)
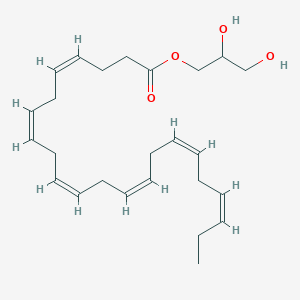
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-10,11-dihydrocinchonan-9-yl]amino]-3-cyclobutene-1,2-dione, 98%](/img/structure/B3101966.png)

![2-Methyl-2,6-diazaspiro[3.4]octane oxalate](/img/structure/B3101981.png)